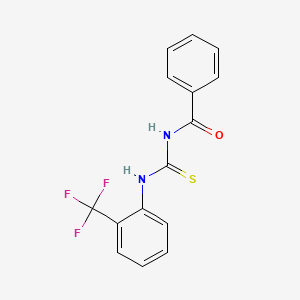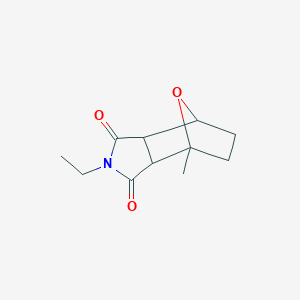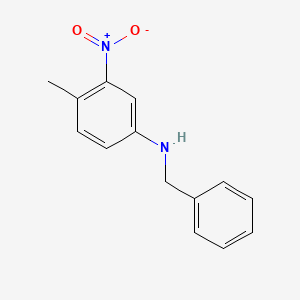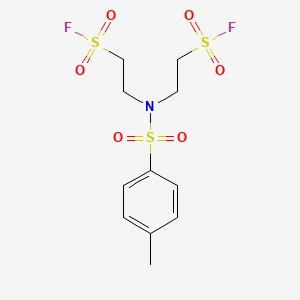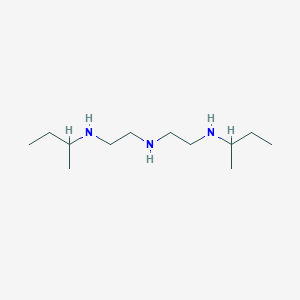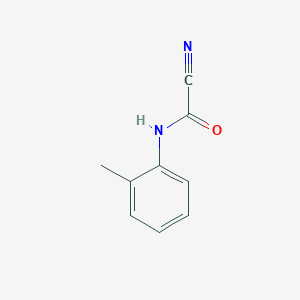
3-(2-Chloro-3-methoxyphenyl)-N-(3-chloro-4-methylphenyl)-2-propenamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Chlor-3-methoxyphenyl)-N-(3-Chlor-4-methylphenyl)-2-propenamid ist eine synthetische organische Verbindung, die sich durch ihre einzigartige chemische Struktur auszeichnet.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 3-(2-Chlor-3-methoxyphenyl)-N-(3-Chlor-4-methylphenyl)-2-propenamid umfasst typischerweise die Reaktion von 2-Chlor-3-methoxybenzaldehyd mit 3-Chlor-4-methylanilin unter spezifischen Bedingungen. Die Reaktion wird häufig in Gegenwart einer Base wie Natriumhydroxid und eines Lösungsmittels wie Ethanol durchgeführt. Das Reaktionsgemisch wird erhitzt, um die Bildung des gewünschten Produkts zu erleichtern.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, jedoch in größerem Maßstab, umfassen. Die Verwendung von kontinuierlichen Strömungsreaktoren und optimierten Reaktionsbedingungen kann die Effizienz und Ausbeute des Produktionsprozesses verbessern. Darüber hinaus werden Reinigungstechniken wie Umkristallisation und Chromatographie eingesetzt, um die Verbindung in hoher Reinheit zu erhalten.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloro-3-methoxyphenyl)-N-(3-chloro-4-methylphenyl)-2-propenamide typically involves the reaction of 2-chloro-3-methoxybenzaldehyde with 3-chloro-4-methylaniline under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Arten von Reaktionen
3-(2-Chlor-3-methoxyphenyl)-N-(3-Chlor-4-methylphenyl)-2-propenamid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Oxide zu bilden.
Reduktion: Reduktionsreaktionen können die Verbindung in ihre reduzierten Formen umwandeln.
Substitution: Die Verbindung kann an Substitutionsreaktionen teilnehmen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden häufig verwendet.
Substitution: Reagenzien wie Halogene und Nukleophile werden bei Substitutionsreaktionen eingesetzt.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So kann Oxidation beispielsweise zu entsprechenden Oxiden führen, während Reduktion zu Alkoholen oder Aminen führen kann.
Wissenschaftliche Forschungsanwendungen
3-(2-Chlor-3-methoxyphenyl)-N-(3-Chlor-4-methylphenyl)-2-propenamid hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein bei der Synthese komplexerer organischer Moleküle verwendet.
Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle und krebshemmende Eigenschaften.
Medizin: Die Forschung ist im Gange, um ihre potenziellen therapeutischen Anwendungen zu untersuchen.
Industrie: Es wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 3-(2-Chlor-3-methoxyphenyl)-N-(3-Chlor-4-methylphenyl)-2-propenamid beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren, was zu verschiedenen biologischen Wirkungen führt. Die genauen molekularen Zielstrukturen und Signalwege hängen von der spezifischen Anwendung und dem Kontext der Verwendung ab.
Wirkmechanismus
The mechanism of action of 3-(2-Chloro-3-methoxyphenyl)-N-(3-chloro-4-methylphenyl)-2-propenamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 3-(2-Chlor-3-methoxyphenyl)-2-cyano-2-propenoic acid
- 3-(2-Chlor-3-methoxyphenyl)-N-(3-Chlor-4-methylphenyl)-2-propenamid
Einzigartigkeit
Im Vergleich zu ähnlichen Verbindungen ist 3-(2-Chlor-3-methoxyphenyl)-N-(3-Chlor-4-methylphenyl)-2-propenamid aufgrund seiner spezifischen chemischen Struktur einzigartig, die ihm besondere physikalische und chemische Eigenschaften verleiht. Diese Eigenschaften machen es für verschiedene Anwendungen geeignet, die mit ähnlichen Verbindungen möglicherweise nicht erreicht werden können.
Eigenschaften
CAS-Nummer |
853350-07-9 |
|---|---|
Molekularformel |
C17H15Cl2NO2 |
Molekulargewicht |
336.2 g/mol |
IUPAC-Name |
(E)-3-(2-chloro-3-methoxyphenyl)-N-(3-chloro-4-methylphenyl)prop-2-enamide |
InChI |
InChI=1S/C17H15Cl2NO2/c1-11-6-8-13(10-14(11)18)20-16(21)9-7-12-4-3-5-15(22-2)17(12)19/h3-10H,1-2H3,(H,20,21)/b9-7+ |
InChI-Schlüssel |
QDTGFJYXVSVAMR-VQHVLOKHSA-N |
Isomerische SMILES |
CC1=C(C=C(C=C1)NC(=O)/C=C/C2=C(C(=CC=C2)OC)Cl)Cl |
Kanonische SMILES |
CC1=C(C=C(C=C1)NC(=O)C=CC2=C(C(=CC=C2)OC)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


